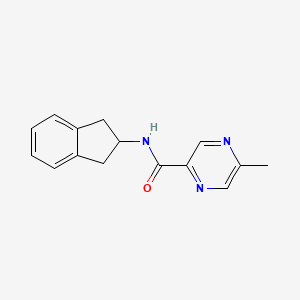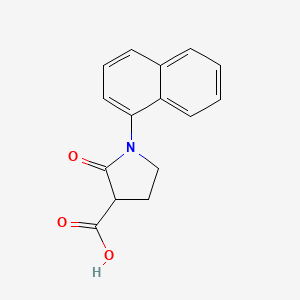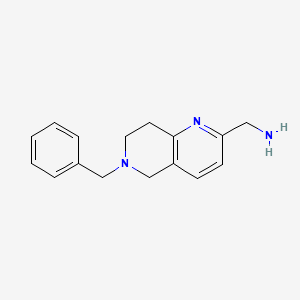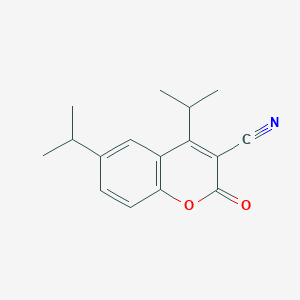![molecular formula C13H14N6 B11861816 1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861816.png)
1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties
Vorbereitungsmethoden
The synthesis of 1-(4-ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides using reagents like formic acid or triethyl orthoformate.
Introduction of the 4-Ethylphenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-ethylphenyl is coupled with a halogenated pyrazolo[3,4-d]pyrimidine.
Hydrazinyl Group Addition:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent by inhibiting protein kinases involved in cell growth and proliferation.
Biological Studies: It has been investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.
Chemical Biology: The compound is used as a probe to study molecular interactions and pathways in biological systems.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Wirkmechanismus
The mechanism of action of 1-(4-ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that regulate cell growth and survival . This inhibition can result in the induction of apoptosis in cancer cells and the suppression of inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidines: These compounds also exhibit diverse biological activities and are synthesized using similar cyclization methods.
Thieno[2,3-d]pyrimidines: Known for their antimicrobial and anticancer properties, these compounds share structural similarities with pyrazolo[3,4-d]pyrimidines.
Pyrido[2,3-d]pyrimidines: These derivatives are explored for their potential as kinase inhibitors and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C13H14N6 |
|---|---|
Molekulargewicht |
254.29 g/mol |
IUPAC-Name |
[1-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C13H14N6/c1-2-9-3-5-10(6-4-9)19-13-11(7-17-19)12(18-14)15-8-16-13/h3-8H,2,14H2,1H3,(H,15,16,18) |
InChI-Schlüssel |
RURWMMDWKSGEHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)




![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B11861788.png)






